molecular formula C14H14N2O2S B2964379 (5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 832121-95-6

(5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2964379
CAS No.: 832121-95-6
M. Wt: 274.34
InChI Key: YRUNPDYPMGSPKP-XYOKQWHBSA-N
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Description

This compound belongs to the imidazolidinone class, characterized by a five-membered heterocyclic core containing two nitrogen atoms. Key structural features include:

  • (4-Methoxyphenyl)methylidene group at position 5, contributing π-conjugation and lipophilicity, which may enhance membrane permeability.
  • Sulfanylidene (thione) group at position 2, enabling tautomerism and hydrogen-bonding interactions critical for biological activity .

The Z-configuration of the methylidene group is stabilized by conjugation with the aromatic ring, as confirmed by X-ray crystallography in analogous compounds . This compound is hypothesized to exhibit antimicrobial and anticancer properties based on structural parallels with thiazolidinone derivatives .

Properties

IUPAC Name

(5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-18-11-6-2-9(3-7-11)8-12-13(17)16(10-4-5-10)14(19)15-12/h2-3,6-8,10H,4-5H2,1H3,(H,15,19)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUNPDYPMGSPKP-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Methoxyphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to attach the methoxyphenyl group to the imidazolidinone core.

    Formation of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the imidazolidinone ring or the methoxyphenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group or the sulfanylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

(5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Substituents Key Properties/Applications Reference
(5Z)-3-(3-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one Imidazolidinone 3-chlorophenyl (position 3), 4-methoxyphenylmethylidene (position 5) Enhanced electrophilicity due to Cl; potential kinase inhibition
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one Thiazolidinone Cyclopropylamino (position 2), 4-methoxybenzylidene (position 5) Broad-spectrum antimicrobial activity; exhibits amino/imino tautomerism
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Thiazolidinone Dual 4-methoxyphenyl groups, hydrazono linker DNA-binding affinity via hydrazone moiety; antioxidant properties
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidinone 2-hydroxybenzylidene (position 5), 4-methylphenyl (position 3) Enhanced hydrogen-bonding capacity due to –OH; antifungal activity
(5Z)-1-methyl-3-phenyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one Imidazolidinone 3,4,5-trimethoxyphenyl (position 5), methyl (position 1) High lipophilicity; anticancer activity via tubulin polymerization inhibition

Key Findings

Core Structure Impact: Imidazolidinone vs. For example, imidazolidinone derivatives show superior kinase inhibition, while thiazolidinones excel in antimicrobial applications . Tautomerism: The sulfanylidene group in both cores enables thione-thiol tautomerism, which modulates redox activity and binding to cysteine residues in enzymes .

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): The 3-chlorophenyl analogue () exhibits higher electrophilicity, enhancing reactivity with nucleophilic targets like ATP-binding pockets . Methoxy vs. Hydroxy Groups: The 4-methoxyphenyl group in the target compound increases lipophilicity (logP ~2.8) compared to the 2-hydroxybenzylidene derivative (logP ~1.9), affecting bioavailability . Cyclopropyl vs.

Biological Activity: Antimicrobial Activity: Thiazolidinones with hydrazone linkers () show stronger DNA-binding via intercalation, while imidazolidinones with sulfanylidene groups inhibit bacterial efflux pumps . Anticancer Potential: The 3,4,5-trimethoxyphenyl derivative () demonstrates nanomolar IC50 values against MCF-7 cells, attributed to enhanced tubulin binding .

Computational Insights :

  • Molecular docking studies reveal that the cyclopropyl group in the target compound occupies hydrophobic pockets in Staphylococcus aureus dihydrofolate reductase, while the 4-methoxyphenyl group engages in π-π stacking with Phe92 .

Biological Activity

The compound (5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique imidazolidinone core with a cyclopropyl group and a methoxyphenyl substituent. Its structural formula can be represented as follows:

C13H14N2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{S}

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can possess significant antibacterial properties. For instance, transition metal complexes derived from related ligands have been reported to exhibit antibacterial effects against pathogens like E. coli and Staphylococcus aureus .
  • Antiviral Potential : The compound's structural analogs have been explored for their antiviral properties, particularly against viruses such as hepatitis C . The presence of sulfur in the structure may contribute to its interaction with viral proteins.
  • Anti-inflammatory Effects : Compounds with a similar imidazolidinone framework have been investigated for their ability to inhibit pro-inflammatory pathways, potentially making them candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or viral replication.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways related to inflammation and immune response.
  • Metal Complexation : Similar compounds have shown enhanced activity when complexed with transition metals, suggesting that metal coordination could enhance its biological efficacy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of E. coli and S. aureus
AntiviralPotential activity against HCV
Anti-inflammatoryInhibition of inflammatory markers

Case Study Insights

A recent study explored the antibacterial efficacy of a related compound in a clinical setting. The study involved testing the compound against various strains of bacteria isolated from patients with infections. The results indicated a significant reduction in bacterial load post-treatment, suggesting promising therapeutic potential.

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